molecular formula C28H24N2O5 B2421762 N-(2H-1,3-benzodioxol-5-yl)-2-[3-(4-ethylbenzoyl)-6-methyl-4-oxo-1,4-dihydroquinolin-1-yl]acetamide CAS No. 895645-13-3

N-(2H-1,3-benzodioxol-5-yl)-2-[3-(4-ethylbenzoyl)-6-methyl-4-oxo-1,4-dihydroquinolin-1-yl]acetamide

Cat. No.: B2421762
CAS No.: 895645-13-3
M. Wt: 468.509
InChI Key: ZYBWFEKBKOHCAL-UHFFFAOYSA-N
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Description

N-(2H-1,3-benzodioxol-5-yl)-2-[3-(4-ethylbenzoyl)-6-methyl-4-oxo-1,4-dihydroquinolin-1-yl]acetamide is a complex organic compound that belongs to the class of quinoline derivatives

Scientific Research Applications

N-(2H-1,3-benzodioxol-5-yl)-2-[3-(4-ethylbenzoyl)-6-methyl-4-oxo-1,4-dihydroquinolin-1-yl]acetamide could have various scientific research applications, including:

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological pathways and interactions.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2H-1,3-benzodioxol-5-yl)-2-[3-(4-ethylbenzoyl)-6-methyl-4-oxo-1,4-dihydroquinolin-1-yl]acetamide typically involves multi-step organic reactions. The starting materials might include benzo[d][1,3]dioxole, 4-ethylbenzoyl chloride, and 6-methyl-4-oxoquinoline. The reactions could involve acylation, condensation, and cyclization steps under controlled conditions such as specific temperatures, solvents, and catalysts.

Industrial Production Methods

Industrial production methods for such complex compounds often involve optimization of the synthetic routes to maximize yield and purity. This might include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

N-(2H-1,3-benzodioxol-5-yl)-2-[3-(4-ethylbenzoyl)-6-methyl-4-oxo-1,4-dihydroquinolin-1-yl]acetamide can undergo various chemical reactions, including:

    Reduction: This could involve the removal of oxygen atoms or the addition of hydrogen atoms, leading to different derivatives.

    Substitution: This reaction might involve the replacement of one functional group with another, potentially modifying the compound’s properties.

Common Reagents and Conditions

Common reagents for these reactions might include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts. The conditions would depend on the specific reaction, including temperature, pressure, and solvent choice.

Major Products Formed

The major products formed from these reactions would depend on the specific pathways and conditions used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce more saturated compounds.

Mechanism of Action

The mechanism of action for N-(2H-1,3-benzodioxol-5-yl)-2-[3-(4-ethylbenzoyl)-6-methyl-4-oxo-1,4-dihydroquinolin-1-yl]acetamide would depend on its specific interactions with molecular targets. This might involve binding to enzymes or receptors, altering signaling pathways, or modulating gene expression. Detailed studies would be required to elucidate these mechanisms.

Comparison with Similar Compounds

Similar Compounds

Similar compounds might include other quinoline derivatives such as:

    Chloroquine: Known for its antimalarial activity.

    Quinidine: Used as an antiarrhythmic agent.

    Cinchonine: Another quinoline derivative with medicinal properties.

Uniqueness

The uniqueness of N-(2H-1,3-benzodioxol-5-yl)-2-[3-(4-ethylbenzoyl)-6-methyl-4-oxo-1,4-dihydroquinolin-1-yl]acetamide would lie in its specific structure, which could confer unique biological activities or chemical properties not found in other quinoline derivatives.

Properties

IUPAC Name

N-(1,3-benzodioxol-5-yl)-2-[3-(4-ethylbenzoyl)-6-methyl-4-oxoquinolin-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H24N2O5/c1-3-18-5-7-19(8-6-18)27(32)22-14-30(23-10-4-17(2)12-21(23)28(22)33)15-26(31)29-20-9-11-24-25(13-20)35-16-34-24/h4-14H,3,15-16H2,1-2H3,(H,29,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZYBWFEKBKOHCAL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)C(=O)C2=CN(C3=C(C2=O)C=C(C=C3)C)CC(=O)NC4=CC5=C(C=C4)OCO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H24N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

468.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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